BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic data of Hexamethyldisilane (NMR,
IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Hexamethyldisilane

An In-depth Technical Guide to the Spectroscopic Data of Hexamethyldisilane

This technical guide provides a comprehensive overview of the spectroscopic data for
hexamethyldisilane, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in drug
development and materials science who utilize spectroscopic techniques for the structural
elucidation and characterization of organosilicon compounds.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for
hexamethyldisilane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H, 3C, and 2°Si NMR Chemical Shifts for Hexamethyldisilane

Chemical Shift (8)

Nucleus Multiplicity Solvent
Ppm

1H ~0.05 Singlet CDCls

13C ~-1.9 Singlet CDCls

29Gj ~-19.7 Singlet Not Specified
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Infrared (IR) Spectroscopy

Table 2: Principal Infrared Absorption Bands for Hexamethyldisilane

Wavenumber (cm~?) Intensity Assignment
2955 Strong C-H asymmetric stretching
2897 Medium C-H symmetric stretching
1445 Medium CHs asymmetric deformation
CHs symmetric deformation
1247 Strong )
(umbrella mode) on Si
CHs rocking and Si-C
835 Strong )
stretching
688 Strong Si-C symmetric stretching
385 Medium Si-Si stretching

Data compiled from various sources including the NIST Chemistry WebBook.[1][2][3]

Mass Spectrometry (MS)

Table 3: Major Fragments in the Electron lonization (EI) Mass Spectrum of

Hexamethyldisilane

miz Relative Intensity (%) Proposed Fragment

146 5 [M]* (Molecular lon, CeH1sSi2)
131 15 [M - CHs]*

73 100 [Si(CHs)s3]* (Base Peak)

59 10 [Si(CH3)2H]*

45 15 [SICHa]*
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Data sourced from the NIST Mass Spectrometry Data Center.[4] The molecular weight of
hexamethyldisilane is 146.38 g/mol .[4]

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented
above.

NMR Spectroscopy

A standard protocol for acquiring NMR spectra of organosilicon compounds like
hexamethyldisilane is as follows:

e Sample Preparation:

o For 'H and 3C NMR, dissolve approximately 10-20 mg of hexamethyldisilane in 0.6-0.7
mL of deuterated chloroform (CDCIs).[5]

o For 2°Si NMR, a higher concentration (50 mg or more) is often required due to the low
natural abundance and sensitivity of the 2°Si nucleus.[5][6]

o Filter the solution through a pipette with a glass wool plug to remove any particulate
matter, which can degrade spectral quality.[7]

o Transfer the filtered solution into a clean, dry 5 mm NMR tube.[7]

o Tetramethylsilane (TMS) is often used as an internal reference for 'H and 3C NMR,
although the residual solvent peak can also be used. For 2°Si NMR, TMS is the standard
reference.

e |nstrument Parameters:

o Spectra are typically acquired on a spectrometer with a field strength of 300 MHz or
higher.

o 'H NMR: A standard single-pulse experiment is used. Key parameters include a 30-degree
pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
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o 13C NMR: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the
spectrum and enhance the signal-to-noise ratio. A larger number of scans (e.g., 128 or
more) is typically required compared to *H NMR.

o 29Si NMR: Due to the negative gyromagnetic ratio and potentially long relaxation times of
the 2°Si nucleus, inverse-gated decoupling is often employed to suppress the negative
Nuclear Overhauser Effect (NOE). Polarization transfer techniques like INEPT (Insensitive
Nuclei Enhanced by Polarization Transfer) or DEPT (Distortionless Enhancement by
Polarization Transfer) can significantly reduce acquisition time by transferring
magnetization from the highly abundant *H nuclei to the low-abundance 2°Si nuclei.[8]

» Data Processing:
o The acquired Free Induction Decay (FID) is Fourier transformed.
o Phase and baseline corrections are applied to the resulting spectrum.

o Chemical shifts are referenced to the internal standard (TMS at O ppm).

Infrared (IR) Spectroscopy

e Sample Preparation:
o As hexamethyldisilane is a liquid, the spectrum can be obtained neat.
o Athin film of the liquid is placed between two salt plates (e.g., KBr or NaCl).

o Alternatively, for Attenuated Total Reflectance (ATR) IR spectroscopy, a small drop of the
sample is placed directly onto the ATR crystal (e.g., ZnSe or diamond).[9][10]

e Instrument Parameters:
o A Fourier-Transform Infrared (FTIR) spectrometer is used.
o The spectrum is typically recorded over the mid-IR range of 4000 to 400 cm~1,

o Aresolution of 4 cm~1 is generally sufficient.[9]
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o A background spectrum (of the clean salt plates or ATR crystal) is recorded first and
automatically subtracted from the sample spectrum.

o Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

o Data Analysis:
o The positions of the absorption bands are identified and their intensities are noted.

o The observed bands are assigned to specific molecular vibrations based on established
correlation tables for organosilicon compounds.[2][3]

Mass Spectrometry

o Sample Introduction and lonization:

o Hexamethyldisilane is a volatile liquid, making it suitable for Gas Chromatography-Mass
Spectrometry (GC-MS) or direct injection.

o Electron lonization (El) is a common method for this type of compound. The sample is
vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing
ionization and fragmentation.[11]

e Mass Analysis:

o The resulting ions are separated based on their mass-to-charge ratio (m/z) using a mass
analyzer such as a quadrupole or time-of-flight (TOF) analyzer.[12]

o Data Interpretation:
o The mass spectrum is a plot of relative ion abundance versus m/z.

o The peak with the highest m/z often corresponds to the molecular ion ([M]*), which
provides the molecular weight.[13]

o The most intense peak in the spectrum is the base peak, which is assigned a relative
intensity of 100%.
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o The fragmentation pattern is analyzed to deduce the structure of the molecule. For
hexamethyldisilane, the cleavage of the Si-Si bond and the loss of methyl groups are
characteristic fragmentation pathways.[4]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the relationship between the spectroscopic techniques and
the structural information they provide for hexamethyldisilane.
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Caption: Workflow for the structural elucidation of Hexamethyldisilane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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